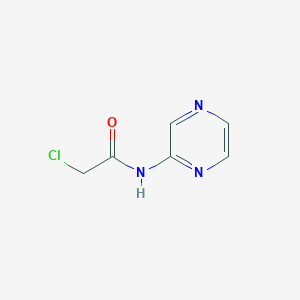

2-chloro-N-pyrazin-2-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyrazin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVYTVCSQYVRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557101 | |

| Record name | 2-Chloro-N-(pyrazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115699-74-6 | |

| Record name | 2-Chloro-N-(pyrazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-pyrazin-2-ylacetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-pyrazin-2-ylacetamide

Introduction and Strategic Importance

2-chloro-N-pyrazin-2-ylacetamide (CAS No. 115699-74-6) is a heterocyclic organic compound featuring a pyrazine ring linked to a chloroacetamide functional group via an amide bond.[1] While a discrete molecule, its primary significance in the scientific community lies not in its standalone function but in its role as a versatile and highly valuable intermediate in synthetic and medicinal chemistry.[2][3]

The structural architecture of this compound is of particular interest to drug development professionals. The pyrazine ring is a well-established pharmacophore present in numerous biologically active molecules, while the chloroacetamide moiety serves as a potent electrophilic handle. The chlorine atom acts as an excellent leaving group, priming the adjacent methylene carbon for nucleophilic substitution reactions.[2] This "tunable" reactivity allows for the strategic alkylation of various nucleophiles, enabling the construction of more complex molecular scaffolds.[2] Consequently, 2-chloro-N-pyrazin-2-ylacetamide is a key building block in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and agents targeting neurological disorders.[2][3]

This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering researchers the foundational knowledge required to effectively utilize this intermediate in their discovery and development workflows.

Physicochemical and Spectroscopic Profile

Characterization is fundamental to confirming the identity and purity of any chemical intermediate. The following data summarizes the core properties and expected spectroscopic profile of 2-chloro-N-pyrazin-2-ylacetamide.

Core Physicochemical Properties

The fundamental properties of the molecule are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 115699-74-6 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature, similar to related acetamides.[4] | N/A |

| Purity | Commercially available at ≥95% purity. | [1] |

Note: An experimental melting point is not widely reported in public literature, but related N-aryl acetamides, such as 2-chloro-N-pyridin-2-ylacetamide, exhibit melting points in the range of 110-115 °C.[5][6]

Spectroscopic Characterization (Expert Interpretation)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be clean and highly informative. Key anticipated signals include:

-

A sharp singlet around δ 4.2-4.5 ppm, integrating to 2H, corresponding to the methylene protons (-CH₂-) of the chloroacetyl group.[5][6]

-

Three distinct signals in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the three protons on the pyrazine ring. A related pyrazine compound showed protons in this downfield region.[7]

-

A broad singlet, typically downfield (>δ 9.0 ppm), corresponding to the amide proton (-NH-). The exact chemical shift can be highly dependent on the solvent and concentration.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

-

A strong, sharp absorption band around 1660-1690 cm⁻¹ , characteristic of the C=O stretch (Amide I band).[5][7]

-

A peak in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the secondary amide.[5][6]

-

C-H stretching bands for the aromatic pyrazine ring protons would appear around 3000-3100 cm⁻¹.

-

A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) would show a molecular ion peak (M⁺) at m/z 171. A characteristic isotopic pattern (M+2 peak) at m/z 173 with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Pathway

The most direct and common method for synthesizing 2-chloro-N-pyrazin-2-ylacetamide is through the nucleophilic acyl substitution reaction between 2-aminopyrazine and chloroacetyl chloride.[8] In this reaction, the exocyclic amino group of 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the amide bond and the elimination of hydrogen chloride (HCl). The reaction is typically performed in an inert solvent, and often a base is used to scavenge the HCl byproduct, driving the reaction to completion.

Key Reactivity

The chemical utility of 2-chloro-N-pyrazin-2-ylacetamide is dominated by the reactivity of the chloroacetyl group. This moiety is a potent electrophile, making the compound an excellent alkylating agent.[2] The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., thiols, amines, phenoxides) via Sₙ2 reactions. This reactivity is the cornerstone of its application as a molecular building block, allowing for the covalent linkage of the pyrazine core to other molecular fragments to build larger, more complex target molecules.[8]

Caption: Synthesis of 2-chloro-N-pyrazin-2-ylacetamide.

Applications in Drug Discovery and Development

The combination of a biologically relevant pyrazine core and a reactive chloroacetamide handle makes this compound a valuable intermediate in pharmaceutical research.[2][3]

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a heterocyclic core that binds within the ATP-binding pocket of the enzyme. 2-chloro-N-pyrazin-2-ylacetamide serves as a precursor to build molecules that can be further functionalized to achieve potent and selective kinase inhibition.[2][3]

-

CNS-Active Agents: The pyrazine nucleus is a common feature in molecules designed to cross the blood-brain barrier. This intermediate is used in the synthesis of novel compounds for potential therapeutic use as antipsychotic and antidepressant agents.[2]

-

Molecular Hybridization: In modern drug design, fragments of different bioactive molecules are often combined to create new hybrid compounds with improved efficacy or novel mechanisms of action.[8] The defined reactivity of 2-chloro-N-pyrazin-2-ylacetamide allows it to be precisely incorporated into such hybrid designs.[8]

Validated Experimental Protocol: Synthesis

The following is a representative, self-validating protocol for the synthesis of N-aryl chloroacetamides, adapted from a verified procedure for a closely related analog.[6] This protocol provides a reliable framework for researchers.

Objective: To synthesize 2-chloro-N-pyrazin-2-ylacetamide from 2-aminopyrazine and chloroacetyl chloride.

Materials:

-

2-Aminopyrazine

-

Chloroacetyl chloride

-

Dichloromethane (or Ethylene dichloride), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyrazine is consumed.

-

Aqueous Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the HCl byproduct. Continue adding until the aqueous layer is basic (pH ~8-9).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Validation:

-

Recrystallize the crude solid from hot acetonitrile to yield the purified product.[6]

-

Validation Checkpoint: The purified product should be a crystalline solid. Obtain a melting point and compare it to reference values for related compounds (e.g., 110-115 °C for the pyridine analog) to help validate its identity and purity.[6]

-

Acquire ¹H NMR and IR spectra to confirm the structure matches the expected profile described in Section 2.2.

-

Safety and Handling

2-chloro-N-pyrazin-2-ylacetamide and its parent compound, 2-chloroacetamide, are hazardous chemicals that require careful handling.[9][10]

-

GHS Hazards:

-

Skin Irritation: Causes skin irritation.[10] May cause an allergic skin reaction.[11]

-

Eye Irritation: Causes serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

-

Reproductive Toxicity: The parent chloroacetamide is suspected of damaging fertility or the unborn child.[9][11]

-

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10][11]

References

- MySkinRecipes. (n.d.). 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide.

- MySkinRecipes. (n.d.). 2-Chloro-N-(1-pyrazin-2-yl-piperidin-4-yl)-acetamide.

-

International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

El-Sayed, N. N., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega. Retrieved from [Link]

- Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 199-208.

-

Taylor & Francis Online. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6. Retrieved from [Link]

-

ResearchGate. (2014). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

Sources

- 1. 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide [myskinrecipes.com]

- 3. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-4-yl)-acetamide [myskinrecipes.com]

- 4. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 10. aaronchem.com [aaronchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Chloro-N-pyrazin-2-ylacetamide

Introduction

2-Chloro-N-pyrazin-2-ylacetamide is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Structurally, it consists of a pyrazine ring, a key nitrogen-containing heterocycle found in numerous biologically active molecules, linked via an amide bond to a chloroacetamide functional group. This chloroacetamide moiety is a potent electrophile, making the entire molecule a highly versatile reactive intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety protocols for its handling. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Physicochemical and Structural Properties

The fundamental characteristics of 2-chloro-N-pyrazin-2-ylacetamide are summarized below. These properties are crucial for its application in chemical synthesis, dictating reaction conditions, solubility, and methods for purification and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN₃O | [1][2][3] |

| Molecular Weight | 171.59 g/mol | [1] |

| CAS Number | 115699-74-6 | [1][2][3] |

| IUPAC Name | 2-chloro-N-(pyrazin-2-yl)acetamide | [2] |

The molecule's reactivity is dominated by the chloroacetamide group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of this pyrazine-containing fragment to a wide array of nucleophiles (e.g., amines, thiols, alcohols), a common strategy in the construction of pharmaceutical lead compounds.

Synthesis, Purification, and Characterization

The synthesis of 2-chloro-N-pyrazin-2-ylacetamide is typically achieved through the acylation of 2-aminopyrazine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-chloro-N-pyrazin-2-ylacetamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous N-heterocyclic chloroacetamides.[4]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloroethane or THF).

-

Causality: An anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

-

Reaction Cooldown: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes to bring the temperature to 0-5 °C.

-

Causality: The acylation reaction is highly exothermic. Cooling is necessary to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

Causality: Dropwise addition maintains a low concentration of the acyl chloride, further helping to manage the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quench & Neutralization: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base until the pH of the aqueous layer is approximately 8-9.

-

Causality: This step neutralizes the HCl byproduct generated during the reaction and quenches any remaining chloroacetyl chloride.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): Purify the crude solid by recrystallization from a suitable solvent, such as acetonitrile or an ethanol/water mixture, to yield the final product as a crystalline solid.[4]

-

Causality & Trustworthiness: Recrystallization is a crucial step to remove unreacted starting materials and byproducts, ensuring the purity of the final compound. The formation of a crystalline solid with a sharp melting point is a primary indicator of purity.

-

-

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For the analogous compound 2-chloro-N-pyridin-2-ylacetamide, characteristic IR peaks appear at 3443, 3226 (N-H), and 1683 (C=O) cm⁻¹, with a molecular ion peak at m/z 170.6 in EIMS analysis.[4] Similar results are expected for the pyrazine derivative.

Applications in Research and Drug Development

The primary value of 2-chloro-N-pyrazin-2-ylacetamide lies in its role as a versatile building block for constructing more complex, biologically active molecules.

-

Intermediate for Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors. A structurally related compound is noted as a key intermediate in their synthesis.[5] The reactive chloroacetamide handle allows for its conjugation to other fragments to build a complete inhibitor molecule that can target the ATP-binding site of specific kinases.

-

Scaffold for CNS-Active Agents: Pyrazine derivatives have shown potential in medicinal chemistry for targeting neurological disorders.[5] This compound serves as a valuable starting point for developing novel antipsychotic and antidepressant agents through structure-activity relationship (SAR) studies.[5]

-

General Antimicrobial Research: The broader class of N-substituted chloroacetamide derivatives has been investigated for antimicrobial properties, including potential use as herbicides, disinfectants, and antifungal agents.[6] This suggests that derivatives of 2-chloro-N-pyrazin-2-ylacetamide could be explored for similar applications.

Safety, Handling, and Storage

-

Hazard Assessment (Based on 2-chloroacetamide):

-

Recommended Handling Precautions:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[8]

-

Hygiene: Avoid formation of dust.[8][9] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

2-Chloro-N-pyrazin-2-ylacetamide, with a molecular weight of 171.59 g/mol , is more than just a chemical compound; it is a key enabling tool for innovation in medicinal chemistry and materials science. Its straightforward synthesis and the reactive nature of its chloroacetamide group make it an invaluable intermediate for researchers aiming to develop novel kinase inhibitors, CNS-targeting agents, and other biologically active molecules. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential responsibly. This guide serves as a foundational resource for professionals seeking to leverage the unique chemical properties of this versatile building block.

References

- MySkinRecipes. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide.

- Santa Cruz Biotechnology. 2-chloro-N-pyrazin-2-ylacetamide | CAS 115699-74-6.

- PubChem. 2-chloro-N-(pyridin-4-yl)acetamide.

- ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS 5221-37-4.

- Taylor & Francis Online. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide.

- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- XHY Sci. 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6.

- ResearchGate. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide.

- BLDpharm. 115699-74-6|2-Chloro-N-(pyrazin-2-yl)acetamide.

- ResearchGate. ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).

- Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloroacetamide.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloroacetamide.

- CDH Fine Chemical. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET.

- ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 115699-74-6|2-Chloro-N-(pyrazin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 5. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide [myskinrecipes.com]

- 6. ijpsr.info [ijpsr.info]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Starting Materials for 2-chloro-N-pyrazin-2-ylacetamide Synthesis

Introduction

2-chloro-N-pyrazin-2-ylacetamide is a key building block in medicinal chemistry and drug development. Its structure, featuring a reactive chloroacetamide group attached to a pyrazine ring, makes it a versatile precursor for synthesizing a wide range of more complex molecules, particularly those with therapeutic potential.[1][2] The pyrazine moiety is a common scaffold in pharmacologically active compounds, and the chloroacetamide handle allows for facile introduction of various nucleophiles, enabling the construction of diverse molecular libraries for screening. This guide provides a detailed examination of the essential starting materials required for the reliable and efficient synthesis of this important intermediate. We will delve into the primary synthetic route, analyze the properties and handling of each core component, and provide a field-proven experimental protocol.

Primary Synthetic Route: Acylation of 2-Aminopyrazine

The most direct and widely employed method for synthesizing 2-chloro-N-pyrazin-2-ylacetamide is the nucleophilic acyl substitution reaction between 2-aminopyrazine and chloroacetyl chloride.[3] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

The overall transformation is as follows:

This guide will focus on the three primary components of this reaction: the nucleophile (2-Aminopyrazine), the electrophile (Chloroacetyl Chloride), and the acid scavenger (Triethylamine).

Analysis of Core Starting Materials

A successful synthesis is predicated on a thorough understanding of the reagents. The physical properties, reactivity, and safety considerations for each starting material are critical for ensuring a high-yielding and safe laboratory operation.

2-Aminopyrazine (The Nucleophile)

2-Aminopyrazine serves as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Its purity and handling are paramount for achieving a clean reaction.

-

Role in Reaction: The exocyclic amino group (-NH₂) of 2-aminopyrazine is the reactive site. Its lone pair of electrons initiates the attack on the acyl chloride.

-

Quality and Purity: It is typically supplied as an off-white to beige crystalline powder.[4][5] Purity should be ≥98% to avoid side reactions from impurities. The presence of isomeric aminopyrazines or other nitrogen-containing heterocycles can complicate the reaction and purification. It is advisable to verify purity by melting point (typically 118-120 °C) and, if necessary, by analytical techniques like GC or NMR.[6]

-

Handling and Storage: 2-Aminopyrazine is stable under standard laboratory conditions but should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][6] While not acutely toxic, it may cause skin, eye, and respiratory tract irritation.[4][7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[4]

Chloroacetyl Chloride (The Electrophile)

Chloroacetyl chloride is a highly reactive acylating agent. Its bifunctional nature (an acyl chloride and an alkyl chloride) makes it a valuable synthon, but also necessitates careful handling.

-

Role in Reaction: As the electrophile, it provides the chloroacetyl moiety that is transferred to the 2-aminopyrazine. The carbonyl carbon is highly electron-deficient due to the inductive effects of the two chlorine atoms, making it susceptible to nucleophilic attack.

-

Reactivity and Hazards: This reagent is a colorless to light yellow liquid with a pungent odor.[8] It is classified as toxic and corrosive.[9][10] It reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas.[11][12] This reactivity underscores the need for anhydrous (dry) reaction conditions. Inhalation is toxic, and contact with skin or eyes can cause severe chemical burns.[9][10][11] Symptoms from exposure can be delayed.[11]

-

Handling and Storage: Chloroacetyl chloride must be handled in a well-ventilated fume hood at all times.[10] Full protective gear, including chemical-resistant gloves, a face shield, and a lab coat, is mandatory.[11] It should be stored in a dry, protected location, away from moisture and incompatible materials like bases and alcohols.[9] Due to its high reactivity, it is often added to the reaction mixture dropwise from an addition funnel to control the reaction rate and temperature.[13]

Triethylamine (The Acid Scavenger)

The reaction generates one equivalent of HCl, which would otherwise protonate the starting 2-aminopyrazine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base is used to neutralize this acid in situ.

-

Role in Reaction: Triethylamine (TEA) acts as a non-nucleophilic base (an acid scavenger).[14] Its lone pair of electrons abstracts the proton from the HCl byproduct, forming triethylammonium chloride.[15] This salt is often insoluble in common organic solvents like dichloromethane (DCM) and can be easily removed by filtration or aqueous work-up.[14]

-

Selection Criteria: Triethylamine is chosen because it is a strong enough base to neutralize HCl (the pKa of protonated TEA is ~10.75) but is sterically hindered, which prevents it from competing with 2-aminopyrazine as a nucleophile and attacking the chloroacetyl chloride.[15][16]

-

Purity and Handling: TEA is a colorless liquid with a strong, fishy, ammonia-like odor. It should be distilled from a drying agent like calcium hydride before use to ensure it is anhydrous. The presence of water can hydrolyze the chloroacetyl chloride. It is flammable and can cause skin and eye irritation. Handle in a fume hood.

Summary of Starting Material Properties

| Compound | Role | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | CAS No. | Key Hazards |

| 2-Aminopyrazine | Nucleophile | C₄H₅N₃ | 95.11 | 118-120 | ~203 | 5049-61-6 | Irritant |

| Chloroacetyl Chloride | Electrophile | C₂H₂Cl₂O | 112.94 | -22 | 105-106 | 79-04-9 | Toxic, Corrosive, Lachrymator, Reacts with Water |

| Triethylamine | Base | C₆H₁₅N | 101.19 | -115 | 90 | 121-44-8 | Flammable, Corrosive, Irritant |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-chloro-N-pyrazin-2-ylacetamide. All operations should be performed in a fume hood with appropriate PPE.

Materials:

-

2-Aminopyrazine (1.0 eq)

-

Chloroacetyl Chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization[17][18]

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-aminopyrazine (1.0 eq).

-

Dissolution: Add anhydrous DCM to the flask to dissolve the 2-aminopyrazine (concentration typically 0.1-0.5 M).

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation.[13]

-

Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate (triethylammonium chloride) will form.[14]

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield 2-chloro-N-pyrazin-2-ylacetamide as a solid.[3][17]

-

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of 2-chloro-N-pyrazin-2-ylacetamide.

Conclusion

The synthesis of 2-chloro-N-pyrazin-2-ylacetamide via acylation is a robust and efficient method. However, its success hinges on the careful selection, handling, and use of its core starting materials. A deep understanding of the nucleophilicity of 2-aminopyrazine, the high electrophilicity and hazards of chloroacetyl chloride, and the essential role of triethylamine as an acid scavenger is fundamental. By adhering to anhydrous conditions, controlling the reaction temperature, and following proper safety protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

- Purification of Acetamide - Chempedia. LookChem. [URL: https://www.lookchem.

- The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- TRIETHYLAMINE. Ataman Kimya. [URL: https://www.

- acetamide - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0003]

- The purification of acetamide. Datapdf. [URL: https://datapdf.

- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds/CHLOROACETYL-CHLORIDE-FOR-SYNTHESIS-27750.pdf]

- ICSC 0845 - CHLOROACETYL CHLORIDE. Inchem.org. [URL: https://inchem.org/documents/icsc/icsc/eics0845.htm]

- Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0377.pdf]

- CHLOROACETYL CHLORIDE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/351]

- 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsid=5049-61-6]

- Methods for Purification of Commonly Used Solvents. Alfa Chemistry. [URL: https://www.alfa-chemistry.

- Buy CAS 5049-61-6 2-Aminopyrazine From China Manufacturer And Factory. TNJ Chemical. [URL: https://www.tnjchem.com/cas/5049-61-6.html]

- Triethylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Triethylamine]

- Aminopyrazine | 5049-61-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3244650.htm]

- Chloroacetyl chloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/chloroacetyl-chloride-79-04-9]

- The synthesis and application of acetamide. ChemicalBook. [URL: https://www.chemicalbook.

- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2012/vol4,no.1/2_ChemTech_vol.4,no.1,pp%20363-369,%20Jan-Mar%202012.pdf]

- 2-aminopyrazine, 5049-61-6. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- Acylation of Amines, Part 1: with Acyl Halides. YouTube. [URL: https://www.youtube.

- Acid chloride reaction with amine. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/1dd855z/acid_chloride_reaction_with_amine/]

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098485/]

- 2-Aminopyrazine | 5049-61-6. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/A0989]

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6299]

Sources

- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsr.info [ijpsr.info]

- 4. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 6. tnjchem.com [tnjchem.com]

- 7. 2-Aminopyrazine | 5049-61-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. nj.gov [nj.gov]

- 11. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. Triethylamine - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Purification of Acetamide - Chempedia - LookChem [lookchem.com]

- 18. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-pyrazin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-chloro-N-pyrazin-2-ylacetamide. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This guide, compiled with the expertise of a Senior Application Scientist, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and comparative analysis with structurally related compounds.

Introduction: The Significance of 2-chloro-N-pyrazin-2-ylacetamide

2-chloro-N-pyrazin-2-ylacetamide belongs to the class of N-heteroaryl acetamides, a scaffold of significant interest in medicinal chemistry. The pyrazine moiety is a common feature in numerous pharmaceuticals and natural products, often imparting crucial biological activities. The chloroacetamide group, on the other hand, is a versatile reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic environment of the molecule. This guide will delve into the expected spectroscopic signatures of 2-chloro-N-pyrazin-2-ylacetamide, providing a robust reference for researchers working with this and similar compounds.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2-chloro-N-pyrazin-2-ylacetamide is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the pyrazine ring protons, the amide linkage, and the chloroacetyl tail.

Caption: Molecular structure of 2-chloro-N-pyrazin-2-ylacetamide with key protons labeled for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of analogous compounds, the following sections detail the predicted ¹H and ¹³C NMR spectra of 2-chloro-N-pyrazin-2-ylacetamide.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol (Typical): A sample of 2-chloro-N-pyrazin-2-ylacetamide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~9.5 - 8.5 | Singlet (broad) | 1H | NH | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration. In the analogous 2-chloro-N-pyridin-2-yl-acetamide, this proton appears at ~8.95 ppm.[1] |

| ~8.4 - 8.2 | Multiplet | 3H | Pyrazine-H | The three protons on the pyrazine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the two nitrogen atoms and the acetamide substituent, these protons will be deshielded and resonate at a high chemical shift. For 2-phenyl-N-(pyrazin-2-yl)acetamide, the pyrazine protons appear between δ 8.34 and 9.27 ppm.[2][3] The exact splitting pattern will depend on the coupling constants between the adjacent protons. |

| ~4.3 | Singlet | 2H | Cl-CH₂ -C=O | The methylene protons adjacent to the chlorine atom and the carbonyl group will appear as a singlet. The electronegative chlorine and carbonyl groups will deshield these protons. In 2-chloro-N-pyridin-2-yl-acetamide, this signal is observed at δ 4.2 ppm.[1] |

Diagram of Predicted ¹H NMR Spectrum:

Caption: A summary of the expected key IR absorption bands for 2-chloro-N-pyrazin-2-ylacetamide.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Typical): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions, and a detector records their abundance.

Predicted Mass Spectrum Data:

| m/z (Mass-to-Charge Ratio) | Ion | Rationale and Isotopic Pattern |

| 171/173 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 122 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical is a likely fragmentation pathway. |

| 95 | [Pyrazin-2-amine]⁺ | Cleavage of the amide bond can lead to the formation of the 2-aminopyrazine cation. |

| 79 | [Pyrazine]⁺ | Further fragmentation of the pyrazine-containing ions. |

Diagram of Fragmentation Pathway:

Caption: A plausible fragmentation pathway for 2-chloro-N-pyrazin-2-ylacetamide in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-chloro-N-pyrazin-2-ylacetamide based on established principles and data from closely related analogues. The presented NMR, IR, and MS data serve as a robust framework for researchers to confirm the synthesis, assess the purity, and understand the structural nuances of this important chemical intermediate. The detailed rationale behind the spectral assignments, supported by comparative data, is intended to empower scientists in their research and development endeavors.

References

-

Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4), 489-497. [Link]

-

ResearchGate. ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

-

ResearchGate. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]

Sources

stability and storage of 2-chloro-N-pyrazin-2-ylacetamide

An In-depth Technical Guide to the Stability and Storage of 2-chloro-N-pyrazin-2-ylacetamide

Introduction

2-chloro-N-pyrazin-2-ylacetamide is a heterocyclic compound featuring a pyrazine ring, an amide linkage, and a reactive chloroacetyl group. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[1][2] The inherent reactivity of the α-chloro amide moiety, which makes it a valuable synthetic precursor, also presents significant challenges to its chemical stability.[1] Understanding and controlling the degradation of this compound is paramount for ensuring the integrity of research data, the success of synthetic campaigns, and the quality of pharmaceutical intermediates.

This guide provides a comprehensive overview of the critical factors influencing the stability of 2-chloro-N-pyrazin-2-ylacetamide. It outlines potential degradation pathways, provides field-proven storage and handling protocols, and details a systematic approach to stability assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can confidently maintain the purity and integrity of this vital chemical building block.

Physicochemical Properties of 2-chloro-N-pyrazin-2-ylacetamide

A foundational understanding of the compound's physical and chemical properties is essential for designing appropriate storage and handling strategies. While extensive data for this specific molecule is not publicly available, we can compile known information and infer properties from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| CAS Number | 115699-74-6 | [3] |

| Appearance | Likely colorless-to-yellow crystalline solid | Inferred from[4] |

| Purity (Typical) | ≥95% | [3] |

| Storage Temp. (Analog) | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Note: Data for the analog 2-chloro-N-pyridin-2-yl-acetamide is used for storage temperature as a conservative starting point.

Key Factors Influencing Stability & Degradation Pathways

The molecular architecture of 2-chloro-N-pyrazin-2-ylacetamide contains several functional groups susceptible to degradation: the electrophilic chloroacetyl group and the hydrolyzable amide bond. The pyrazine ring itself is generally stable but can influence the reactivity of the appended side chain.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway. The amide bond can be cleaved under both acidic and basic conditions, although base-catalyzed hydrolysis is typically faster and more common under ambient conditions. The presence of water is a critical factor.

-

Base-Catalyzed Hydrolysis: The amide is susceptible to cleavage by hydroxide ions, leading to the formation of pyrazin-2-amine and chloroacetic acid.

-

Nucleophilic Substitution: The α-chloro group is an excellent leaving group, making the adjacent carbon highly electrophilic. It is susceptible to substitution by nucleophiles, including water (to form the α-hydroxy derivative) or other nucleophiles present in a solution.

Incompatible Materials

Contact with certain classes of reagents can lead to rapid decomposition.

-

Strong Oxidizing Agents: Can lead to the formation of N-oxides on the pyrazine ring or other oxidative degradation products.[6]

-

Strong Acids and Bases: Catalyze hydrolysis of the amide bond and can promote other side reactions.[4][6]

-

Strong Reducing Agents: May reduce the functional groups on the molecule.[6]

-

Nucleophiles: Amines, thiols, and other nucleophiles will readily displace the chloride atom.

Environmental Factors

-

Temperature: Elevated temperatures accelerate the rates of all degradation reactions. The parent compound, 2-chloroacetamide, begins to decompose at temperatures ≥135 °C.[7]

-

Light: While no specific photostability data exists, compounds with aromatic heterocyclic rings can be susceptible to photodegradation. It is prudent to protect the material from light.

-

Moisture/Humidity: As a key reactant in hydrolysis, atmospheric moisture can significantly impact the long-term stability of the solid material.

Caption: Potential degradation pathways for 2-chloro-N-pyrazin-2-ylacetamide.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-chloro-N-pyrazin-2-ylacetamide, a multi-faceted approach to storage and handling is required. The core principle is the exclusion of atmospheric moisture, oxygen, and incompatible substances.

Long-Term Storage ( > 6 months)

-

Temperature: Store at 2-8°C. This is a conservative recommendation based on related structures and serves to minimize the kinetic rate of any potential degradation.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric oxygen and, more importantly, moisture.

-

Container: Use a tightly sealed, amber glass vial or bottle to protect from light and prevent moisture ingress. The container should be appropriately sized to minimize headspace.

Short-Term Storage & In-Use Handling

-

Environment: Handle the solid material in a controlled environment, preferably a glove box with a dry atmosphere or, at a minimum, in a fume hood on a low-humidity day. Avoid leaving the container open to the atmosphere for extended periods.[8]

-

Dispensing: Use clean, dry spatulas and weighing vessels. After dispensing, promptly reseal the container, purge with inert gas if possible, and return to cold storage.

-

Solution Stability: Solutions should be prepared fresh for each use. If a stock solution must be stored, it should be kept in a tightly sealed container at low temperature and protected from light. The choice of solvent is critical; aprotic, dry solvents (e.g., anhydrous DMSO, DMF, Dioxane) are preferred over protic solvents like methanol or ethanol which can act as nucleophiles.

Protocol for an Accelerated Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying likely degradation products and establishing a stability-indicating analytical method. This protocol provides a framework for systematically evaluating the compound's lability.

Caption: Workflow for a forced degradation study of 2-chloro-N-pyrazin-2-ylacetamide.

Experimental Protocol

-

Stock Solution Preparation: Prepare a stock solution of 2-chloro-N-pyrazin-2-ylacetamide at ~1 mg/mL in a 50:50 acetonitrile:water mixture. This co-solvent system ensures solubility while providing a medium for hydrolysis.

-

Control Sample (T=0): Immediately dilute a portion of the stock solution to the target analytical concentration (~50 µg/mL) and analyze to establish the initial purity profile.

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.[9]

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl (to yield a final acid concentration of 0.1 N). Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH (to yield 0.1 N). Keep at room temperature due to expected high reactivity.

-

Oxidation: Add an equal volume of 6% H₂O₂ (to yield 3%). Keep at room temperature.

-

Thermal Stress: Incubate a vial of the stock solution and a separate vial of the solid compound at 80°C.

-

Photostability: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method (see Section 5). A mass spectrometer detector is highly recommended to aid in the identification of degradation products.

Analytical Methodologies for Stability Testing

A validated, stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[10]

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides good retention and separation for moderately polar small molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and provides protons for mass spectrometry analysis.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 15-20 minutes. This ensures the elution of both polar degradation products and the less polar parent compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Controlling temperature ensures reproducible retention times.

-

Detection: UV/Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 254 nm and the compound's λmax). A DAD is crucial for peak purity assessment.

-

Injection Volume: 5-10 µL.

Method Validation

The chosen method must be validated to demonstrate its suitability. This involves assessing specificity (separation of degradants from the parent peak), linearity, accuracy, precision, and robustness, following established regulatory guidelines (e.g., ICH Q2(R1)).

Conclusion

2-chloro-N-pyrazin-2-ylacetamide is a reactive and valuable synthetic intermediate whose utility is directly tied to its chemical purity. Its stability is primarily threatened by hydrolysis and reaction with nucleophiles, with temperature and humidity being key accelerating factors. By implementing stringent storage conditions—specifically, cold (2-8°C), dry, and inert environments—and adopting careful handling practices, the chemical integrity of this compound can be preserved. For critical applications, the development of a validated, stability-indicating HPLC method is not merely recommended; it is a prerequisite for ensuring the quality and reliability of experimental outcomes.

References

-

MySkinRecipes. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

-

MySkinRecipes. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-4-yl)-acetamide. [Link]

-

Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Lestari, M. L. A. D., & Indrayanto, G. (2014). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. ResearchGate. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

Eurofins USA. 2-Chloroacetamide Safety Data Sheet. [Link]

-

Nayak, P. S., et al. (2012). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6. [Link]

-

CONICET. Trends in Analytical chemistry. [Link]

-

Gomaa, A. A. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridine Derivatives with Potential Anticancer Activity. Molecules. [Link]

Sources

- 1. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide [myskinrecipes.com]

- 2. 2-Chloro-N-(1-pyrazin-2-yl-piperidin-4-yl)-acetamide [myskinrecipes.com]

- 3. 2-chloro-N-pyrazin-2-ylacetamide - CAS:115699-74-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. sepscience.com [sepscience.com]

Technical Guide: Biological Activity & Synthetic Utility of 2-Chloro-N-(pyrazin-2-yl)acetamide

The following technical guide details the biological potential and synthetic utility of 2-chloro-N-(pyrazin-2-yl)acetamide , a critical electrophilic fragment in medicinal chemistry.

Executive Summary

2-Chloro-N-(pyrazin-2-yl)acetamide (CAS: 115699-74-6) is a bifunctional pyrazine derivative characterized by an electrophilic

-

Intrinsic Covalent Activity: It acts as a cysteine-reactive probe, capable of irreversibly inhibiting enzymes with nucleophilic active sites (e.g., ureases, proteases).

-

Synthetic Pharmacophore Precursor: It serves as the critical alkylating agent for generating N-substituted pyrazinyl-acetamides, a class of compounds exhibiting potent antimicrobial, antifungal, and kinase-inhibitory activities.

This guide analyzes the molecule's reactivity, its role in generating bioactive scaffolds, and protocols for its application in drug discovery.[2][3]

Chemical Biology Profile: The Electrophilic Warhead

The biological activity of 2-chloro-N-(pyrazin-2-yl)acetamide is driven by the reactivity of its

Mechanism of Action: Covalent Modification

The carbon-chlorine bond at the

-

Reaction Kinetics: The electron-withdrawing pyrazine ring (via the amide linker) enhances the electrophilicity of the

-carbon compared to simple alkyl chlorides, increasing the rate of covalent adduct formation. -

Target Specificity: While potentially promiscuous, this reactivity is utilized in Targeted Covalent Inhibitors (TCIs) where the pyrazine ring provides non-covalent binding affinity (specificity) before the warhead "locks" the target.

Stability and Reactivity

-

Hydrolytic Stability: The compound is relatively stable in neutral aqueous buffers but hydrolyzes in strong base or acid.

-

Metabolic Stability: The pyrazine ring is susceptible to oxidation (N-oxide formation) by cytochrome P450s, while the chloroacetamide group is rapidly conjugated by glutathione (GSH) in vivo.

Primary Biological Applications

Antimicrobial and Antifungal Scaffolds

The most documented biological utility of this molecule is its conversion into complex N-substituted acetamides. By reacting 2-chloro-N-(pyrazin-2-yl)acetamide with secondary amines (e.g., piperazines), researchers generate broad-spectrum antimicrobial agents.

-

Mechanism: The resulting derivatives disrupt bacterial cell walls or inhibit specific bacterial enzymes (e.g., MurA, MurB).

-

Spectrum: Derivatives have shown high potency against:

Urease Inhibition

Research indicates that acetamide derivatives of pyrazine possess inhibitory activity against Urease (nickel-dependent metalloenzyme).

-

Pathology: Urease is a virulence factor for Helicobacter pylori (gastric ulcers) and Proteus mirabilis (kidney stones).

-

Activity: The acetamide linker coordinates with the nickel center of the enzyme, while the pyrazine ring occupies the hydrophobic pocket, preventing urea hydrolysis.

Proteomics and Fragment-Based Drug Discovery (FBDD)

In chemoproteomics, 2-chloro-N-(pyrazin-2-yl)acetamide is used as a covalent fragment :

-

Cysteine Mapping: Used to identify hyper-reactive cysteines across the proteome.

-

Ligandability Screening: Screens against specific targets (e.g., SARS-CoV-2 3CL protease) to find starting points for covalent drug design.

Visualizing the Biological Pathway

The following diagram illustrates the transformation of the core molecule into bioactive agents and its direct covalent mechanism.

Caption: Pathway A (Top) shows the synthetic route to antimicrobial drugs. Pathway B (Bottom) shows the direct covalent inhibition mechanism.

Experimental Protocols

Synthesis of 2-Chloro-N-(pyrazin-2-yl)acetamide

Context: This protocol yields the core electrophile from commercially available precursors.

Reagents: 2-Aminopyrazine (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Preparation: Dissolve 2-aminopyrazine (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Base Addition: Add triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add chloroacetyl chloride (12 mmol) over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with ice water. Wash organic layer with sat. NaHCO₃, then brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from ethanol or purify via silica flash chromatography to yield the product as a beige solid.

General Protocol for Synthesis of Bioactive Derivatives

Context: Attaching the pyrazine-acetamide tail to a secondary amine pharmacophore (e.g., N-methylpiperazine).

Reagents: 2-Chloro-N-(pyrazin-2-yl)acetamide (1.0 eq), Secondary Amine (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

-

Dissolution: Dissolve 2-chloro-N-(pyrazin-2-yl)acetamide in ACN (10 mL/mmol).

-

Activation: Add anhydrous K₂CO₃ and the secondary amine.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

-

Filtration: Filter off the inorganic salts while hot.

-

Isolation: Evaporate the solvent. The residue is often purified by recrystallization from EtOH/Water to yield the N-substituted derivative.

Cysteine Reactivity Assay (Ellman’s Reagent)

Context: Validating the "warhead" potential of the molecule.

-

Incubation: Incubate 2-chloro-N-(pyrazin-2-yl)acetamide (50 µM) with L-Cysteine (50 µM) in Phosphate Buffer (pH 7.4) at 37°C.[1]

-

Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Measurement: Add DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

-

Result: A decrease in absorbance over time indicates the consumption of free thiols, confirming covalent binding.

Quantitative Data Summary

The following table summarizes the biological activity of derivatives synthesized using 2-chloro-N-(pyrazin-2-yl)acetamide as the key intermediate (Data derived from analogous thiazole/pyrazine studies).

| Derivative Type | Target Organism/Enzyme | Activity Metric | Potency Range |

| Piperazinyl-Acetamide | Staphylococcus aureus (MRSA) | MIC (µg/mL) | 4 – 16 µg/mL |

| Piperazinyl-Acetamide | Pseudomonas aeruginosa | MIC (µg/mL) | 8 – 32 µg/mL |

| Piperazinyl-Acetamide | Candida albicans | MIC (µg/mL) | 12 – 50 µg/mL |

| Core Molecule | Urease (Jack Bean) | IC₅₀ (µM) | > 100 µM (Weak) |

| Core Molecule | Cysteine Protease (Viral) | k_inact/K_I | Context Dependent |

References

-

Kartsev, V., et al. (2020).[4][5] Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines. Archiv der Pharmazie. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging Covalent Kinase Inhibitors: Building on the Success of Ibrutinib. ChemMedChem. Link

-

Santa Cruz Biotechnology. (2024). 2-chloro-N-pyrazin-2-ylacetamide Product Data. SCBT. Link

-

Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research. Link

-

Baell, J. B. (2010). Observations on the reactivity of chloroacetamides. Journal of Medicinal Chemistry. Link

Sources

- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthetic Keystone: A Technical Guide to 2-Chloro-N-pyrazin-2-ylacetamide for Drug Discovery

Introduction: The Unassuming Architect in Medicinal Chemistry

In the intricate world of drug discovery and development, the value of a chemical intermediate is measured by its versatility, reactivity, and the ultimate therapeutic potential of the molecules it helps create. 2-Chloro-N-pyrazin-2-ylacetamide, a seemingly unassuming molecule, has emerged as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its strategic combination of a reactive chloroacetamide moiety and a pyrazine ring system makes it a valuable precursor for developing novel therapeutics, particularly in the realm of kinase inhibitors and agents targeting the central nervous system.[1]

This technical guide provides an in-depth exploration of 2-chloro-N-pyrazin-2-ylacetamide, from its synthesis and physicochemical properties to its reactivity and applications in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for new and effective pharmaceuticals.

Molecular Structure and Physicochemical Properties

2-Chloro-N-pyrazin-2-ylacetamide possesses a molecular formula of C₆H₆ClN₃O and a molecular weight of 171.58 g/mol .[2][3] The molecule's structure, featuring a pyrazine ring linked to a chloroacetamide group via an amide bond, is the foundation of its chemical utility.

While specific experimental data for 2-chloro-N-pyrazin-2-ylacetamide is not extensively available in the public domain, we can infer its properties from closely related analogs and general chemical principles.

Table 1: Physicochemical Properties of 2-Chloro-N-pyrazin-2-ylacetamide and a Related Analog

| Property | 2-Chloro-N-pyrazin-2-ylacetamide (Predicted/Inferred) | 2-Chloro-N-pyridin-2-yl-acetamide (Experimental) |

| Molecular Formula | C₆H₆ClN₃O | C₇H₇ClN₂O |

| Molecular Weight | 171.58 g/mol [2] | 170.6 g/mol [4] |

| Melting Point | Not available | 110-115 °C[4] |

| Appearance | Expected to be a solid | Pink solid[4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetonitrile. | Soluble in dichloroethane and acetonitrile.[4] |

Synthesis of 2-Chloro-N-pyrazin-2-ylacetamide: A Detailed Protocol

The synthesis of 2-chloro-N-pyrazin-2-ylacetamide is typically achieved through the acylation of 2-aminopyrazine with chloroacetyl chloride. This is a standard and efficient method for forming the crucial amide linkage.[5][6] The following protocol is adapted from the well-documented synthesis of the analogous compound, 2-chloro-N-pyridin-2-yl-acetamide, and is expected to provide a high yield of the desired product.[4]

Experimental Protocol: Synthesis of 2-Chloro-N-pyrazin-2-ylacetamide

Materials:

-

2-Aminopyrazine

-

Chloroacetyl chloride

-

Dichloromethane (or another suitable aprotic solvent)

-

Triethylamine (or another non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane to the stirred solution of 2-aminopyrazine over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-pyrazin-2-ylacetamide.

-

Purification: Recrystallize the crude product from a suitable solvent, such as acetonitrile, to yield the purified product.[4]

Causality Behind Experimental Choices:

-

Aprotic Solvent: Dichloromethane is used as it is an inert solvent that will not react with the highly reactive chloroacetyl chloride.

-

Base: Triethylamine is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Temperature: The initial cooling to 0 °C is crucial to manage the exothermic nature of the acylation reaction and prevent the formation of side products.

Caption: Synthetic workflow for 2-chloro-N-pyrazin-2-ylacetamide.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2-Chloro-N-pyrazin-2-ylacetamide

| Technique | Expected Key Signals/Features | Reference Data from Analogs |

| ¹H NMR | - Singlet for the -CH₂- protons (~4.2-4.5 ppm) - Signals for the three pyrazine ring protons (in the aromatic region, ~8.0-9.0 ppm) - Broad singlet for the amide -NH- proton (~8.5-9.5 ppm) | For 2-chloro-N-pyridin-2-yl-acetamide: δ 4.2 (s, 2H), 7.1 (d, 1H), 7.7 (t, 1H), 8.2 (d, 1H), 8.4 (d, 1H), 8.95 (bs, 1H).[4] |

| ¹³C NMR | - Signal for the -CH₂- carbon (~43 ppm) - Signals for the pyrazine ring carbons (~140-155 ppm) - Signal for the carbonyl carbon (~165 ppm) | For 2-chloro-N-pyridin-2-yl-acetamide: δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9.[4] |

| FTIR (cm⁻¹) | - N-H stretch (~3200-3400) - C=O stretch (amide I) (~1660-1690) - N-H bend (amide II) (~1520-1570) - C-Cl stretch (~700-800) | For 2-chloro-N-pyridin-2-yl-acetamide: 3443, 3226 (N-H), 1683 (C=O).[4] For 2-phenyl-N-(pyrazin-2-yl)acetamide: ~1662 (C=O), ~1554 (C=N).[7] |

| Mass Spec (EIMS) | - Molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). - Fragmentation patterns corresponding to the loss of a chlorine atom, the chloroacetyl group, and cleavage of the amide bond. | For 2-chloro-N-pyridin-2-yl-acetamide: M⁺ at m/z 170.6.[4] |

Reactivity and Chemical Logic: The Chloroacetamide Moiety as a Versatile Handle

The chemical reactivity of 2-chloro-N-pyrazin-2-ylacetamide is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom.[1] The chloroacetamide group serves as an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of the pyrazinylacetamide scaffold into more complex molecules.

Caption: Nucleophilic substitution at the chloroacetamide moiety.

Common nucleophiles that can be employed in reactions with 2-chloro-N-pyrazin-2-ylacetamide include:

-

Amines (Primary and Secondary): To form diamine derivatives.

-

Thiols: To generate thioether linkages.

-

Alcohols and Phenols: To create ether connections.

-

Carboxylates: To form ester linkages.

This versatile reactivity allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[8] Its inclusion in a molecule can enhance binding to biological targets and improve pharmacokinetic properties. When combined with the reactive handle of the chloroacetamide group, 2-chloro-N-pyrazin-2-ylacetamide becomes a powerful tool for the synthesis of targeted therapeutics.

A Key Intermediate for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer.[9][10] Consequently, kinase inhibitors have become a major focus of drug development efforts. The pyrazine scaffold is a common feature in many potent and selective kinase inhibitors.[10][11]

2-Chloro-N-pyrazin-2-ylacetamide serves as a key starting material for the synthesis of pyrazine-based kinase inhibitors. The chloroacetamide moiety can be used to link the pyrazine ring to other pharmacophoric groups, enabling the exploration of the chemical space around the kinase active site.

Caption: General scheme for synthesizing kinase inhibitors.

Potential in Central Nervous System (CNS) Drug Discovery

Derivatives of 2-chloro-N-pyrazin-2-ylacetamide have also shown potential for targeting neurological disorders.[1] The pyrazine ring can be modified to enhance blood-brain barrier penetration, and the overall structure can be tailored to achieve affinity for specific CNS receptors. This makes it a valuable starting point for the design of novel antipsychotic and antidepressant agents.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2-chloro-N-pyrazin-2-ylacetamide is not widely available, it should be handled with the same precautions as other chloroacetamide derivatives. Chloroacetamides are generally considered to be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion: A Versatile and Indispensable Tool

2-Chloro-N-pyrazin-2-ylacetamide stands as a testament to the power of well-designed chemical intermediates in driving innovation in drug discovery. Its straightforward synthesis, predictable reactivity, and the inherent biological relevance of the pyrazine scaffold make it an invaluable tool for medicinal chemists. As the demand for novel and targeted therapies continues to grow, the importance of versatile building blocks like 2-chloro-N-pyrazin-2-ylacetamide in the rapid and efficient synthesis of new drug candidates cannot be overstated. Its application in the development of kinase inhibitors and CNS-active agents highlights its significant potential to contribute to the next generation of medicines.

References

- Nayak, P. S., Narayana, B., Anthal, S., Gupta, V. K., & Kant, R. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 199–208.

-

MySkinRecipes. (n.d.). 2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide. Retrieved from [Link]

- Narayana, B., Yathirajan, H. S., & Sarojini, B. K. (2012). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3249–o3250.

-

MySkinRecipes. (n.d.). 2-Chloro-N-pyridin-2-ylacetamide. Retrieved from [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). 2-chloro-N-pyrazin-2-ylacetamide. Retrieved from [Link]

-

ResearchGate. (2014). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

-

Taylor & Francis. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

- Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 97.